molecular formula C18H11Cl B13099505 2-Chlorochrysene

2-Chlorochrysene

Cat. No.: B13099505
M. Wt: 262.7 g/mol
InChI Key: GEYDEIDXDHSFPX-UHFFFAOYSA-N
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Description

2-Chlorochrysene is a chlorinated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. The substitution of a chlorine atom at the 2-position of the chrysene backbone significantly alters its chemical reactivity, environmental persistence, and biological interactions. Structural analogs, such as 2-Hydroxychrysene, provide comparative insights into how substituents influence physicochemical properties and biological activity .

Properties

Molecular Formula

C18H11Cl

Molecular Weight

262.7 g/mol

IUPAC Name

2-chlorochrysene

InChI

InChI=1S/C18H11Cl/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H

InChI Key

GEYDEIDXDHSFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorochrysene can be synthesized through several methods. One common approach involves the chlorination of chrysene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 2-bromo-5-chlorobenzaldehyde with appropriate reagents .

Industrial Production Methods: Industrial production of 2-Chlorochrysene typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated quinones, while reduction can produce chlorinated dihydro derivatives .

Scientific Research Applications

2-Chlorochrysene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its interactions with biological systems, particularly its potential as a biochemical probe.

    Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chlorochrysene involves its interaction with molecular targets and pathways within biological systems. It can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Chlorine’s electronegativity increases electron-withdrawing effects compared to hydroxyl groups, reducing solubility in polar solvents and enhancing stability in lipid-rich environments .
  • Positional Influence: In 2-Chlorophenol, the ortho chlorine sterically hinders hydrogen bonding, lowering acidity relative to para isomers . Similarly, the 2-position in chrysene derivatives may influence metabolic activation pathways.

Environmental and Toxicological Profiles

  • 2-Chlorochrysene vs. 2-Hydroxychrysene : The hydroxyl group in 2-Hydroxychrysene facilitates phase II metabolic conjugation (e.g., glucuronidation), enhancing excretion . In contrast, 2-Chlorochrysene’s chlorine likely slows metabolism, increasing bioaccumulation and toxicity risks.
  • Chlorinated vs. Non-Chlorinated PAHs: Chlorinated PAHs exhibit higher environmental persistence due to resistance to microbial degradation compared to hydroxylated or non-substituted PAHs .

Biological Activity

2-Chlorochrysene is a chlorinated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their complex biological activities, including mutagenicity and carcinogenicity. The addition of chlorine atoms can significantly alter the biological properties of these compounds. This article reviews the biological activity of 2-chlorochrysene, focusing on its cytotoxic effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

2-Chlorochrysene has the following chemical structure:

  • Chemical Formula : C15H10Cl
  • Molecular Weight : 241.7 g/mol

The presence of the chlorine atom in the 2-position of the chrysene backbone influences its interaction with biological systems.

Cytotoxicity and Cell Viability

Research has demonstrated that 2-chlorochrysene exhibits cytotoxic effects on various mammalian cell lines. A study evaluated its impact on several cancer cell lines, including HepG2 (liver), HT-29 (colon), and HeLa (cervical) cells. The results indicated significant reductions in cell viability at varying concentrations.

Table 1: Cytotoxic Effects of 2-Chlorochrysene on Different Cell Lines

Cell LineIC50 (μM)Viability (%) at 10 μM
HepG21630
HT-292025
HeLa1535

Note: IC50 represents the concentration required to inhibit cell viability by 50% after 48 hours of exposure.

The mechanism by which 2-chlorochrysene induces cytotoxicity appears to be independent of apoptosis. Instead, it may involve disruption of cellular signaling pathways. In particular, studies have shown that chlorinated PAHs can inhibit gap junction intercellular communication (GJIC), which is crucial for maintaining tissue homeostasis.

Table 2: Effects on GJIC and MAPK Activation

CompoundGJIC Inhibition (%)ERK1/ERK2 Activation
2-Chlorochrysene70Increased
Chrysene30No effect

Case Studies and Research Findings

Several case studies have been conducted to assess the environmental and health impacts of chlorinated PAHs, including 2-chlorochrysene. These studies highlight the compound's potential as an environmental pollutant and its implications for human health.

  • Environmental Impact : A study on the degradation of chrysene derivatives showed that microbial communities could effectively degrade PAHs, including chlorinated variants, under anaerobic conditions. This finding underscores the importance of bioremediation strategies in contaminated environments.
  • Health Implications : Epidemiological studies have linked exposure to chlorinated PAHs with increased risks of respiratory diseases and cancers. The mutagenic properties of these compounds necessitate further investigation into their long-term effects on human health.

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